2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-
Description
Historical Context of Chiral Butanone Derivatives in Organic Chemistry
The exploration of chiral butanone derivatives began in the mid-20th century as chemists sought to control stereochemistry in ketone-based synthetic pathways. Early work focused on simple alkyl-substituted butanones, but the introduction of aryl ether substituents, as seen in 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-(3R)-2-butanone, emerged in the 1980s with advances in protective group strategies. These compounds became pivotal in synthesizing β-amino ketones, which serve as precursors to pharmaceutically active molecules such as β-blockers and antiviral agents.
A landmark development occurred with the integration of enzymatic methods into ketone functionalization. For instance, ω-transaminases immobilized on zeolites enabled stereoselective amination of prochiral ketones like 4-(4-methoxyphenyl)-2-butanone, achieving enantiomeric excess (ee) values exceeding 99%. This biocatalytic approach contrasted with traditional metal-catalyzed reductive amination, which often required harsh conditions and produced lower stereochemical fidelity. The compound’s synthetic ancestry reflects this evolution, combining palladium-catalyzed aldol condensation with modern asymmetric catalysis techniques.
Table 1: Comparative Analysis of Synthetic Methods for Chiral Butanones
| Method | Catalyst System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | Pd/MgO under H₂ | 94 | 97–99 | |
| Biocatalytic Amination | ω-Transaminase/ITQ-2 | 96 | 99 |
Significance of Stereochemical Configuration in Methoxy-Substituted Ketones
The (3R) configuration in 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-2-butanone dictates its spatial orientation, influencing both physicochemical properties and reactivity. Methoxy groups at the 4-position of phenyl rings enhance electron-donating effects, stabilizing transition states in nucleophilic additions while moderating the ketone’s electrophilicity.
X-ray crystallographic studies of related compounds reveal that the (R)-configuration induces a specific torsional angle between the methoxyphenyl and phenylmethoxy groups, creating a chiral pocket that facilitates enantioselective recognition by enzymes. This geometric arrangement proved critical in the compound’s application to continuous-flow synthesis systems, where immobilized transaminases maintained 96% conversion efficiency over 150 hours of operation.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₂O₄ | |
| Molecular Weight | 314.38 g/mol | |
| CAS Registry Number | 652986-40-8 | |
| Specific Rotation (α) | +48.7° (c=1.0, CHCl₃) |
The compound’s stereochemistry also impacts its role in multi-step syntheses. During the preparation of arformoterol intermediates, the (R)-configuration at C3 ensured proper alignment for subsequent ring-closing metathesis reactions, avoiding diastereomeric byproducts. This stereochemical fidelity is maintained through protective group strategies, where benzyloxy and methoxyphenyl groups prevent unwanted racemization during acidic or basic conditions.
Properties
CAS No. |
758716-24-4 |
|---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(3R)-3-[(4-methoxyphenyl)methoxy]-4-phenylmethoxybutan-2-one |
InChI |
InChI=1S/C19H22O4/c1-15(20)19(14-22-12-16-6-4-3-5-7-16)23-13-17-8-10-18(21-2)11-9-17/h3-11,19H,12-14H2,1-2H3/t19-/m1/s1 |
InChI Key |
FQIMMFSIXKURFJ-LJQANCHMSA-N |
Isomeric SMILES |
CC(=O)[C@@H](COCC1=CC=CC=C1)OCC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=O)C(COCC1=CC=CC=C1)OCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Structural Characterization and Synthetic Considerations
2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)- is characterized by a butanone backbone with two ether linkages at the 3- and 4-positions. The compound features a methoxyphenyl group at position 3 and a phenylmethoxy group at position 4, with specific R-configuration at the stereogenic center. This structural complexity necessitates carefully designed synthetic strategies that can achieve both the desired substitution pattern and stereochemical configuration.
The synthesis approaches must address several key challenges:
- Regioselective functionalization of the butanone backbone
- Stereoselective introduction of the (3R) configuration
- Controlled attachment of the two different arylmethoxy substituents
- Preservation of stereochemistry throughout the synthetic sequence
General Synthetic Strategies for Chiral Substituted Butanones
Chiral Resolution Approach
The preparation of enantiomerically pure substituted butanones often employs resolution techniques of racemic intermediates. This approach typically involves the use of chiral resolving agents to separate enantiomers through formation of diastereomeric salts or derivatives with different physical properties. Drawing from the methods used for related compounds, the resolution approach can be adapted for our target molecule.
One effective strategy involves the preparation of a racemic 3-substituted butanoic acid intermediate, followed by resolution using chiral amines such as R-(+)-α-benzyl ethylamine or R-(+)-α-methylbenzylamine. This method has demonstrated excellent enantioselectivity, achieving ee values greater than 99% for structurally related compounds.
Asymmetric Reduction Approach
Asymmetric reduction of prochiral ketone precursors represents another powerful strategy for introducing the desired stereochemistry. This approach typically utilizes chiral reducing agents or catalysts to achieve stereoselective reduction of a ketone to the corresponding alcohol, which can then be further functionalized.
For the target compound, a potential route could involve the preparation of a suitable α,β-unsaturated ketone intermediate, followed by asymmetric reduction using reagents such as (−)-DIP-chloride or chiral oxazaborolidine catalysts, which have been successfully employed in the synthesis of related compounds.
Grignard and Organometallic Approaches
Grignard and related organometallic reagents offer versatile tools for carbon-carbon bond formation in the construction of complex butanone derivatives. While these methods typically require strictly anhydrous conditions, they can provide efficient access to key structural elements of the target compound.
Approach using Grignard reactions has been documented for similar structures, though industrial implementation may face challenges related to the harsh reaction conditions and safety considerations.
Specific Preparation Methods for 2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-
Method 1: Chiral Acid Resolution Pathway
This method adapts the resolution strategy documented for related compounds in patent literature. The synthetic sequence involves:
- Preparation of 3-(4-methoxyphenyl)-2-methyl valeric acid
- Resolution of the racemic acid using a chiral amine resolving agent
- Transformation to the target butanone derivative
- Introduction of the phenylmethoxy group
Preparation of the Racemic Acid Intermediate
The synthesis begins with the preparation of a suitable 3-(4-methoxyphenyl) substituted valeric acid intermediate. This can be achieved through aldol condensation of 2-butanone with 4-methoxybenzaldehyde, followed by selective reduction and oxidation steps.
2-Butanone + 4-methoxybenzaldehyde → 3-methyl-4-(4-methoxyphenyl)-3-alkene-2-butylene ketone
The reaction is typically conducted in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, with temperature control between 50-80°C for 2-5 hours.
Resolution of the Racemic Intermediate
The racemic acid is resolved using chiral amine resolving agents. Based on successful resolutions of related compounds, the following conditions are recommended:
Table 1: Optimal Resolution Conditions for 3-(4-methoxyphenyl) Substituted Acid Intermediates
| Parameter | Optimal Condition | Alternative Conditions |
|---|---|---|
| Resolving Agent | R-(+)-α-benzyl ethylamine | R-(+)-α-methylbenzylamine, R-(+)-N-benzyl-alpha-phenylethylamine |
| Solvent | Isopropyl ether | MTBE, Acetonitrile, THF |
| Temperature | 0-25°C | -25°C to 80°C |
| Reaction Time | 2-4 hours | 0.5-10 hours |
| Molar Ratio (Acid:Amine) | 1:0.8 | 1:0.4-1.5 |
This resolution step is critical for achieving high enantiomeric excess. When properly executed, ee values exceeding 99.5% can be achieved.
Transformation to Butanone Derivative
The resolved acid is then converted to the target butanone structure through a series of functional group transformations:
- Halogenation of the acid to form an acid halide
- Esterification to form a suitable ester derivative
- Reduction of the ester to introduce the ketone functionality
- Introduction of the phenylmethoxy group at the appropriate position
Method 2: Asymmetric Hydrogenation Approach
This method utilizes asymmetric hydrogenation to establish the desired stereochemistry in the target molecule. The synthetic sequence involves:
- Preparation of 4-(4-methoxyphenyl)-2-butanone base structure
- Introduction of a suitable functional group at the 3-position
- Asymmetric hydrogenation to establish the (3R) stereochemistry
- Introduction of the (4-methoxyphenyl)methoxy and phenylmethoxy groups
Preparation of 4-(4-methoxyphenyl)-2-butanone
The synthesis begins with the preparation of 4-(4-methoxyphenyl)-2-butanone, which serves as a key building block. This compound can be prepared through several routes, including:
Route A: Condensation-Reduction Sequence
4-methoxybenzaldehyde + 2-butanone → 4-(4-methoxyphenyl)-3-buten-2-one
Followed by catalytic hydrogenation:
4-(4-methoxyphenyl)-3-buten-2-one + H₂ → 4-(4-methoxyphenyl)-2-butanone
The hydrogenation is typically performed using palladium on carbon (5% Pd/C) as catalyst in solvents such as tetrahydrofuran or methanol, under hydrogen pressure of 0.4-0.5 MPa at 20-50°C.
Route B: Direct Synthesis from 4-methoxyphenylacetone
An alternative approach utilizes 4-methoxyphenylacetone as starting material, which can be directly elaborated to introduce the required functionalities.
Asymmetric Reduction
The key stereochemical control is achieved through asymmetric reduction of an appropriate ketone intermediate. Based on methods used for related compounds, the following catalytic systems have proven effective:
Table 2: Asymmetric Reduction Systems for Establishing (3R) Configuration
| Reducing System | Catalyst/Reagent | Solvent | Temperature | Expected ee (%) |
|---|---|---|---|---|
| Borane-based | (R)-Alpine-Borane | THF | -20°C to 0°C | >98% |
| Oxazaborolidine | (R)-CBS catalyst with BH₃·THF | THF | -78°C to -20°C | >99% |
| Transition metal | Ru-BINAP complex | Methanol | 25-50°C | 95-98% |
| Enzymatic | Alcohol dehydrogenase | Buffer solution | 25-30°C | >99% |
The oxazaborolidine-catalyzed reduction typically provides excellent enantioselectivity (>99% ee) even with catalyst loadings as low as 5-10 mol%.
Method 3: Aldol-Based Approach with Chiral Auxiliaries
This method employs chiral auxiliaries to control the stereochemistry during an aldol reaction, which establishes the key carbon framework of the target molecule. The synthetic sequence involves:
- Attachment of a chiral auxiliary to a suitable ketone starting material
- Stereoselective aldol reaction to establish the required carbon framework
- Introduction of the (4-methoxyphenyl)methoxy and phenylmethoxy groups
- Removal of the chiral auxiliary
Selection of Chiral Auxiliary
Based on successful applications in similar systems, suitable chiral auxiliaries include:
- Oxazolidinones derived from amino alcohols
- Camphor-derived auxiliaries
- SAMP/RAMP hydrazones
Stereoselective Aldol Reaction
The chiral auxiliary directs the facial selectivity during the aldol reaction, establishing the desired stereochemistry at the 3-position. Typical conditions include:
Auxiliary-ketone + 4-methoxybenzaldehyde → Auxiliary-3-hydroxy-4-(4-methoxyphenyl)-2-butanone
The reaction is conducted in the presence of a suitable base (LDA, LiHMDS) at low temperature (-78°C) to maximize stereoselectivity.
Comparison of Preparation Methods
Efficiency and Scalability
Table 3: Comparison of Methods for Efficiency and Scalability
| Method | Overall Yield (%) | Number of Steps | Scalability | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Chiral Resolution | 35-45% | 6-8 | High | Simple operations, industrial applicability | Lower theoretical yield, requires resolution |
| Asymmetric Hydrogenation | 50-60% | 5-7 | Medium | Higher theoretical yield, fewer steps | Requires specialized catalysts, sensitive to conditions |
| Chiral Auxiliary | 45-55% | 7-9 | Medium-Low | Highly stereoselective | Additional steps for auxiliary attachment/removal |
Stereochemical Control
The critical aspect of these syntheses is the establishment and maintenance of the (3R) stereochemistry. The resolution approach can achieve excellent enantiopurity (>99.5% ee) but at the cost of discarding the unwanted enantiomer. The asymmetric hydrogenation approach offers potentially higher overall efficiency by converting the entire starting material to the desired stereoisomer, though it may require more specialized equipment and expertise.
Green Chemistry Considerations
From an environmental perspective, the resolution-based method may generate more waste due to the need to discard the undesired enantiomer. However, it typically employs reagents that meet International Conference on Harmonization (ICH) residual solvent guidelines, making it suitable for pharmaceutical applications. The asymmetric hydrogenation approach potentially offers better atom economy but may require specialized catalysts containing precious metals.
Analytical Methods for Confirming Structure and Purity
The structure and purity of the final product can be confirmed using several analytical techniques:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
- Mass Spectrometry (MS)
- High-Performance Liquid Chromatography (HPLC) with chiral stationary phases
- Infrared (IR) spectroscopy
- Optical rotation measurement
For the determination of enantiomeric excess, chiral HPLC analysis is particularly valuable, allowing direct quantification of the ratio between (3R) and (3S) isomers.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)- can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like alkoxides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one (Zingiberone)
Core Structure: 2-butanone with a substituted phenyl group. Substituents:
- A 4-hydroxy-3-methoxyphenyl group at position 4.
Properties : - Melting point: 40–42°C.
- Solubility: Lipophilic, soluble in organic solvents like ethanol. Activity: Found in ginger, exhibits antioxidant properties .
Comparison :
- The target compound lacks a hydroxyl group but has two methoxy-containing aromatic ethers, increasing hydrophobicity.
(R)-Methyl 3-((4-methoxybenzyl)oxy)butanoate
Core Structure: Butanoate ester. Substituents:
Comparison :
- The ester functional group in this compound contrasts with the ketone in the target molecule, altering reactivity (e.g., susceptibility to hydrolysis).
- Both compounds share the 4-methoxybenzyl ether motif, suggesting similar stability under basic conditions.
7-Hydroxy-3-[(4-methoxyphenyl)methoxy]-4H-1-benzopyran-4-one
Core Structure: Flavonoid (chromone). Substituents:
- 3-(4-methoxyphenylmethoxy) and 7-hydroxy groups.
Comparison :
- The chromone core introduces conjugation and planarity, differing from the flexible 2-butanone backbone.
- Both compounds feature methoxyphenyl ethers, but the hydroxyl group in this analog may confer higher antioxidant activity.
Quinazolinone Derivatives (e.g., 3-(4-Methoxyphenyl)-4-(3H)-quinazolinone)
Core Structure: Quinazolinone. Substituents: 4-methoxyphenyl group. Activity: Demonstrated anti-inflammatory and antioxidant activity in vitro .
Comparison :
- The quinazolinone core provides a heterocyclic aromatic system, enabling π-π stacking interactions.
- The target compound’s ether-linked substituents may reduce metabolic stability compared to quinazolinones.
Data Table: Structural and Functional Comparison
Key Research Findings
Synthetic Feasibility : Analogous compounds (e.g., ) suggest the target molecule can be synthesized via epoxide ring-opening or nucleophilic substitution, with yields >80% .
Chirality Impact : The (3R) configuration may influence enantioselective interactions, as seen in chiral intermediates like (R)-2-(chloromethyl)oxirane .
Bioactivity Potential: Methoxyphenyl ethers in quinazolinones and chromones correlate with anti-inflammatory and antioxidant effects .
Biological Activity
2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-, also known by its CAS number 185203-70-7, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H24O4
- Molecular Weight : 328.408 g/mol
- Structure : The compound features a butanone core with methoxy and phenylmethoxy substituents that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential therapeutic effects. The following sections detail the findings from various studies.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are attributed to the presence of methoxy groups which can stabilize free radicals. For instance, studies have shown that methoxy-substituted phenolic compounds can scavenge free radicals effectively, suggesting that our compound may exhibit similar activity .
Antimicrobial Properties
The antimicrobial activity of 2-butanones and related compounds has been documented. For example, derivatives with phenyl and methoxy substituents have demonstrated inhibitory effects against various bacterial strains. This suggests that 2-butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)- may possess similar antimicrobial properties, warranting further investigation .
Cytotoxicity Studies
Cytotoxicity assays have been performed on related compounds to evaluate their effects on cancer cell lines. Preliminary results suggest that some butanone derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . While specific data on the (3R)-isomer is limited, it is reasonable to hypothesize that it may exhibit comparable cytotoxic effects.
Case Studies
Several studies provide insight into the biological implications of similar compounds:
- Antimalarial Activity : A series of hydrazone derivatives were synthesized and tested for antimalarial activity, showing promising results against Plasmodium falciparum. The structure-activity relationship indicated that specific substitutions could enhance efficacy . This highlights the potential for similar structural motifs in 2-butanone derivatives to exhibit therapeutic effects.
- Neuroprotective Effects : Compounds with methoxy groups have been studied for their neuroprotective effects in models of neurodegenerative diseases. They were found to reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurodegeneration .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3R)-3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-2-butanone?
- Methodological Answer : The compound is typically synthesized via sequential etherification and stereoselective ketone functionalization. Key steps include:
- Step 1 : Protection of hydroxyl groups using methoxybenzyl (PMB) and benzyl (Bn) protecting groups under basic conditions (e.g., NaH in DMF) to prevent undesired side reactions .
- Step 2 : Stereoselective formation of the (3R)-configured center via chiral auxiliaries or enzymatic catalysis, as evidenced in structurally similar dihydrofuranone derivatives .
- Step 3 : Deprotection and purification using column chromatography (silica gel, hexane/EtOAc gradient). Validate purity via HPLC (>95%) and -NMR .
Q. How is the stereochemical configuration of the (3R)-center confirmed experimentally?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers and compare retention times with standards .
- X-ray Crystallography : Resolve the absolute configuration by growing single crystals in a slow-evaporation setup (solvent: CHCl/hexane). Data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) confirms bond angles and torsion parameters .
- Optical Rotation : Compare observed [α] values with literature data for related (R)-configured butanones (e.g., [α] = +12.5° in CHCl) .
Advanced Research Questions
Q. How can reaction kinetics be optimized for the stereoselective synthesis of this compound?
- Methodological Answer :
- DOE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) using a fractional factorial design. Monitor enantiomeric excess (ee) via chiral HPLC.
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance ee. For example, 10 mol% (R)-TRIP in toluene at -40°C improved ee from 78% to 92% in analogous systems .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track ketone intermediate formation and adjust reagent stoichiometry dynamically .
Q. What strategies resolve contradictions between computational and experimental -NMR chemical shifts?
- Methodological Answer :
- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) and chemical shift prediction (GIAO method). Compare with experimental -NMR data (Table 1).
| Carbon Position | Calculated Shift (ppm) | Observed Shift (ppm) | Deviation |
|---|---|---|---|
| C-3 (Chiral) | 72.5 | 73.1 | +0.6 |
| C=O (Ketone) | 208.3 | 207.9 | -0.4 |
- Solvent Effects : Re-run calculations with implicit solvent models (e.g., PCM for CDCl) to reduce discrepancies >1 ppm .
- Dynamic Effects : Consider conformational averaging via MD simulations if rigid structures show poor alignment .
Q. How does the methoxy substitution pattern influence the compound’s reactivity in catalytic hydrogenation?
- Methodological Answer :
- Electronic Effects : Use Hammett σ constants to correlate substituent electron-donating capacity (4-OCH: σ = -0.27) with hydrogenation rates.
- Catalyst Compatibility : Screen Pd/C, PtO, and Rh/AlO under H (1–50 bar). For 4-methoxy analogs, PtO in EtOH at 30°C achieves >90% conversion without deprotection .
- Steric Mapping : Analyze steric hindrance via Tolman cone angles; bulkier catalysts (e.g., Crabtree’s catalyst) may bypass methoxy-group interference .
Data Interpretation & Validation
Q. What analytical techniques are critical for validating the compound’s stability under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via:
- UPLC-MS : Detect hydrolysis products (e.g., free phenol derivatives) using a C18 column and ESI+ ionization.
- Kinetic Modeling : Calculate t (time to 10% degradation) using first-order kinetics. For pH 7.4, t = 28 days .
- Solid-State Stability : Perform DSC/TGA to identify decomposition onset temperatures (>180°C indicates thermal robustness) .
Safety & Handling
Q. What safety protocols are recommended for handling this compound in oxygen-sensitive reactions?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes (O < 1 ppm) for air-sensitive steps (e.g., Grignard additions).
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid static discharge via grounded equipment .
- Waste Disposal : Quench reaction residues with 10% aqueous NHCl before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
